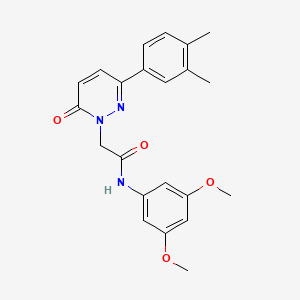![molecular formula C14H16N2OS B11372468 N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide](/img/structure/B11372468.png)
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is an organic compound that belongs to the class of amides This compound features a thiazole ring substituted with a 4-methylphenyl group and a propanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
Thiazole Formation: The synthesis begins with the formation of the thiazole ring. This can be achieved by reacting 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst to form 2-(4-methylphenyl)-1,3-thiazole.
Amide Formation: The next step involves the formation of the amide bond. This can be done by reacting the thiazole derivative with propanoyl chloride in the presence of a base such as triethylamine to yield N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process includes:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Synthesis: Employing continuous flow reactors for higher efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group of the amide, potentially converting it to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
科学研究应用
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or modulation of immune responses.
相似化合物的比较
Similar Compounds
- N-{[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methyl}propanamide
- N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}propanamide
Uniqueness
N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}propanamide is unique due to its specific substitution pattern on the thiazole ring, which can influence its chemical reactivity and biological activity. The presence of the 4-methylphenyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes.
属性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36 g/mol |
IUPAC 名称 |
N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]propanamide |
InChI |
InChI=1S/C14H16N2OS/c1-3-13(17)15-8-12-9-18-14(16-12)11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,17) |
InChI 键 |
LAHZVWKKLLDLOO-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NCC1=CSC(=N1)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3,5-dimethoxy-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11372399.png)
![2-(3-methylphenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11372407.png)
![N-{5-[1-(2-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-(phenylsulfanyl)acetamide](/img/structure/B11372415.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B11372418.png)
![2-(4-fluorophenoxy)-N-[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]butanamide](/img/structure/B11372422.png)
![N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-thiadiazol-2-yl]-3-(phenylsulfanyl)propanamide](/img/structure/B11372423.png)
![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B11372424.png)
![Propyl 3-({2-[7-(tert-butyl)-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-D][1,2,3]triazin-3(4H)-YL]acetyl}amino)benzoate](/img/structure/B11372427.png)
![2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11372429.png)
![5-chloro-N-(3,4-dimethylphenyl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B11372435.png)
![1-[2-(2,4-dimethylphenoxy)ethyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole](/img/structure/B11372441.png)
![Ethyl 4-({[5-(4-chlorophenyl)-1,2-oxazol-3-yl]carbonyl}amino)benzoate](/img/structure/B11372444.png)

![N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11372460.png)
